molecular formula C15H19NO2 B017164 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile CAS No. 93413-76-4

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Cat. No. B017164
CAS RN: 93413-76-4
M. Wt: 245.32 g/mol
InChI Key: ASYJSBPNAIDUHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetonitrile compounds often involves reactions under specific conditions to achieve desired structural features. For instance, a concise synthesis method using o-quinone methides generated from 2-(1-tosylalkyl)phenols and trimethylsilyl cyanide under basic conditions has been developed, showcasing the versatility in synthesizing hydroxyphenyl acetonitriles (Wu et al., 2014). Another method involves acetylation of hydroxy groups and subsequent reactions leading to the formation of compounds with cyclohexyl acetate structures (Mantelingu et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds can be characterized using techniques such as X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was elucidated, revealing the cyclohexane ring adopts a chair conformation, and the structure exhibits intermolecular hydrogen bonds (Mantelingu et al., 2007).

Chemical Reactions and Properties

Various chemical reactions can be employed to modify or utilize 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. For example, the transformation of hydroxyphenyl acetonitriles into benzofuranones via specific reactions highlights the compound's reactivity and utility in synthetic chemistry (Wu et al., 2014).

Physical Properties Analysis

The physical properties of such compounds can be significantly influenced by their molecular structure. The determination of crystal class, cell parameters, and conformation within the crystal structure provides essential insights into the physical characteristics and stability of these molecules (Mantelingu et al., 2007).

Scientific Research Applications

Photochemical Reactions

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile has been studied in the context of photochemical reactions. In one study, photoexcitation of contact charge-transfer pairs of 1-arylcyclohexenes, including derivatives with 4-methoxyphenyl, in acetonitrile resulted in the formation of various products such as epoxy-arylcyclohexanes, indicating a potential application in the synthesis of complex organic compounds (Kojima, Sakuragi, & Tokumaru, 1987).

Antitumor Compounds Synthesis

Another research application involves the synthesis of antitumor compounds. A study demonstrated the oxidation of 2-methoxyphenols, similar in structure to the subject compound, to produce various cyclic compounds. This highlights its potential use in developing new antitumor agents (Wells, Lowe, & Stevens, 2000).

Solvolysis Reactions

The compound's derivatives have been used in studying solvolysis reactions. One study explored the nucleophilic addition of water to a tertiary allylic carbocation derivative, showing its utility in understanding complex organic reaction mechanisms (Jia, Ottosson, Zeng, & Thibblin, 2002).

Crystal Structure Analysis

In crystallography, a derivative of this compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, was synthesized and its structure was analyzed using X-ray crystallography. This work contributes to the broader understanding of molecular structures and interactions (Mantelingu, Kavitha, Rangappa, Naveen, Sridhar, & Prasad, 2007).

Aromatic Substitution

The compound has been used in studies focusing on aromatic substitution reactions. For example, the preparation of indolenines via nucleophilic aromatic substitution using 2-(2-Methoxyphenyl)acetonitrile derivatives was reported, showing its relevance in synthesizing complex organic molecules (Huber, Roesslein, & Gademann, 2019).

properties

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYJSBPNAIDUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257342
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
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Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

CAS RN

93413-76-4, 131801-69-9
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy
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Record name Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

p-Methoxyphenylacetonitrile (50 gm, 0.3 mole) was added to dry tetrahydrofuran (250 ml) and the solution cooled to -70° C. under nitrogen. n-Butyl lithium in hexane (210 ml, 0.3 mole) was added dropwise, with stirring. The temperature was maintained below -50° C. and a yellow precipitate appeared. After the addition was complete, the reaction mixture was maintained below -50° C. for 30 minutes and cyclohexanone (35 ml, 0.3 mole) was added. After a further 45 minutes below -50° C. the temperature was allowed to rise to 0° C. and a saturated ammonium chloride solution was added. The layers were separated and the aqueous layer extracted with diethyl ether. The combined organic solution was washed with brine, dried over magnesium sulphate and evaporated. The product crystallized (25.2 gm, m.p. 125°-127° C.).
Quantity
50 g
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reactant
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250 mL
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210 mL
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35 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-methoxybenzylnitrile (53.5 g, 0.36 mol) in 400 mL THF was cooled to −78° C. followed by slow addition of a 2.0 M THF solution of lithium diisopropylamide (200 mL, 0.40 mol) maintaining the reaction temperature below −65 ° C. The reaction was stirred at −78° C. for 30 minutes. Cyclohexanone (39.5 g, 0.40 mol) was added at a rate such that the reaction temperature did not rise above −65° C. After the addition reaction was stirred at −78° C. for 2 hours, then was poured into 1 L saturated aqueous NH4Cl containing ice. The mixture was stirred for 15 minutes and was extracted with ethyl acetate (4×200 mL). Combined ethyl acetate layer was washed with water (3×100 mL), brine (1×100 mL) and dried (Na2SO4). Ethyl acetate was evaporated in vacuo to give colorless solid that was trichurated with hexane. The precipitate was filtered, washed with hexane, dried in vacuo to give colorless solid (72.0 g, 80.7% yield). 1H (CDCl3): 7.30 and 6.90 (q, 4H), 3.80 (s, 3H), 3.75 (s, 1H), 1.55 (m, 10H); 13C (CDCl3): 159.8, 130.8, 123.8, 120.0, 114.1, 72.9, 55.5, 49.5, 34.9, 25.3, 21.6.
[Compound]
Name
4-methoxybenzylnitrile
Quantity
53.5 g
Type
reactant
Reaction Step One
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Quantity
400 mL
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reactant
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39.5 g
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reactant
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Quantity
1 L
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reactant
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0 (± 1) mol
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reactant
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200 mL
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Yield
80.7%

Synthesis routes and methods III

Procedure details

Lithium diisopropylamide was made from 1.6M butyl lithium in hexane (325 ml), diisopropylamine (73 ml) and toluene (300 ml) under an inert atmosphere of nitrogen. A solution of p-methoxyphenylacetonitrile (76.5 g) in toluene (75 ml) was added to the solution under nitrogen over 15 minutes whilst the internal temperature was maintained below 10° C. After a half hour a solution of cyclohexanone (46 g) in toluene (50 ml) was added over 15 minutes to the reaction mixture under nitrogen whilst the internal temperature was maintained below 10° C. After a further half hour the mixture was blown over onto an ice-cold mixture of 12N hydrochloric acid (100 ml) and water (1l). The crystalline material was filtered off and then taken up into dichloromethane. The solution was washed with water and dried. The solvent was replaced with di-isopropyl ether by distillation. After cooling, the product was filtered and dried in vacuo to yield 91 g (79% yield ) of the title compound.
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76.5 g
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50 mL
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Name
ice
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100 mL
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325 mL
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Reaction Step Six
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73 mL
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Reaction Step Seven
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300 mL
Type
solvent
Reaction Step Eight
Yield
79%

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